2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-3-24-17-7-5-4-6-15(17)18(22)21-19-20-16(12-25-19)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBIRXBQNNLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-aminothiophenol under reflux conditions in an appropriate solvent such as ethanol.
Introduction of Ethylthio Group: The ethylthio group is introduced by reacting the intermediate product with ethyl bromide in the presence of a base like potassium carbonate.
Formation of Benzamide: The final step involves the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various ethers.
Scientific Research Applications
2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
Kinase and TLR Modulation
- Compound 50 (from ) and 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) demonstrate potent NF-κB activation via TLR pathways, suggesting that benzamide-thiazole hybrids with electron-withdrawing substituents (e.g., bromo, sulfonamide) may enhance immunomodulatory activity . The target compound’s ethylthio group, a moderate electron donor, may exhibit distinct TLR interaction profiles.
- Nitazoxanide () inhibits pyruvate:ferredoxin oxidoreductase in parasites, highlighting the role of thiazole-linked benzamides in targeting metabolic enzymes .
Anticancer and Antimicrobial Activity
- N-(Benzo[d]thiazol-2-yl)benzamide derivatives () show multitarget activity in Alzheimer’s disease, including cholinesterase inhibition. The 4-methoxyphenyl group in the target compound may confer similar enzyme-binding capabilities .
- N-(4-(4-Methylphenyl)-5-phenylthiazol-2-yl)-4-methoxybenzamide () is structurally analogous but lacks the ethylthio group, emphasizing the need for comparative studies on substituent-driven bioactivity .
Biological Activity
2-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a compound featuring a thiazole ring, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16N2OS2
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
- Cytotoxicity : In studies evaluating cytotoxic effects, thiazole derivatives demonstrated IC50 values indicating potent activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). For example, compounds with para-substituted phenyl groups on the thiazole ring showed enhanced cytotoxicity compared to their unsubstituted counterparts .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The thiazole ring is critical for these activities, as it interacts with cellular targets that regulate cell cycle and survival pathways .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methoxy or ethyl groups on the phenyl ring has been correlated with increased potency. For instance, the methoxy substitution at the para position significantly enhances the compound's ability to induce apoptosis in cancer cells .
Neurological Activity
In addition to anticancer properties, some thiazole derivatives have shown potential in neurological applications:
- Anticonvulsant Activity : Compounds similar to this compound exhibited anticonvulsant properties in animal models. The effective doses were significantly lower than those required for standard medications like ethosuximide, indicating a favorable therapeutic profile .
Study 1: Anticancer Evaluation
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against A549 human lung adenocarcinoma cells. One compound demonstrated an IC50 value of 1.61 µg/mL, showcasing significant selectivity against cancer cells while sparing normal cells .
Study 2: Anticonvulsant Activity
In another investigation, a series of thiazole derivatives were tested for their anticonvulsant effects using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that certain compounds had median effective doses significantly lower than traditional anticonvulsants, suggesting their potential as safer alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
